Fluprostenol serinol amide
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Overview
Description
Fluprostenol serinol amide is a prostanoid . It has a molecular formula of C26H36F3NO7 and a molecular weight of 531.6 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .
Molecular Structure Analysis
The molecular structure of Fluprostenol serinol amide includes several functional groups such as hydroxyl, amide, and ether groups . The compound also contains a trifluoromethyl group .Physical And Chemical Properties Analysis
Fluprostenol serinol amide has a molecular weight of 531.6 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.4 .Scientific Research Applications
Benzenesulfonamide Serinol Synthesis : Nguyen et al. (2022) described the synthesis of benzenesulfonamide serinol, highlighting its potential in copolymer synthesis for pH-sensitive hydrogels in drug delivery systems (Nguyen et al., 2022).
Aminodiol Upgrading Procedures : Rigo et al. (2020) explored combining batch and continuous flow protocols for upgrading aminodiol regioisomers derived from glycerol, including serinol, emphasizing their transformation into amides and other derivatives (Rigo et al., 2020).
Serinol Amides in X-ray Contrast Agents : Bradamante and Vittadini (1987) investigated serinol amides of triiodoisophthalic acid as non-ionic X-ray contrast agents, focusing on their isomerism and molecular rotations (Bradamante & Vittadini, 1987).
Amide Bond Formation Study : Kong et al. (2021) examined the formation of amide bonds at the single-molecule level using a plasmonic nanocavity, relevant to understanding the synthesis mechanisms of compounds like fluprostenol serinol amide (Kong et al., 2021).
Serinol Applications : Andreeßen and Steinbüchel (2011) provided a comprehensive review of serinol's applications, including its use in X-ray contrast agents and pharmaceuticals, which might indirectly relate to the applications of fluprostenol serinol amide (Andreeßen & Steinbüchel, 2011).
Ceramide Analogs from Serinol : Bieberich et al. (2002) discussed synthesizing ceramide analogs derived from N-acylation of serinol, indicating potential applications in apoptosis induction in cancer cells (Bieberich et al., 2002).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZFZVTIVYUMI-CTZICMAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36F3NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347571 |
Source
|
Record name | Fluprostenol serinol amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluprostenol serinol amide | |
CAS RN |
1176658-85-7 |
Source
|
Record name | Fluprostenol serinol amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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